

# A Technical Guide to 1-Propylboronic Acid: Commercial Availability and Purity

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## Compound of Interest

Compound Name: 1-Propylboronic acid

Cat. No.: B104398

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## Introduction

**1-Propylboronic acid** (also known as n-propylboronic acid) is a versatile organoboron compound with significant applications in organic synthesis and drug discovery. Its utility as a key building block in Suzuki-Miyaura cross-coupling reactions, a powerful method for carbon-carbon bond formation, has made it an indispensable tool for medicinal chemists and process development scientists. This technical guide provides an in-depth overview of the commercial availability of **1-propylboronic acid**, its typical purity specifications, and detailed experimental protocols for its synthesis, purification, and analytical characterization.

## Commercial Availability and Purity

**1-Propylboronic acid** is readily available from a variety of chemical suppliers. The typical purity offered is around 98%, which is suitable for most research and development applications. Higher purity grades may be available upon request from some suppliers for more demanding applications.

Below is a summary of representative commercial sources and their stated product specifications. Please note that catalog numbers, pricing, and availability are subject to change and should be verified directly with the suppliers.

Supplier	Product Name	Catalog Number (Example)	Stated Purity	Available Quantities
Thermo Scientific Chemicals	1-Propylboronic acid, 98%	L19965.03	≥97.5% (by aqueous acid-base titration)	1 g, 5 g, 25 g
Fisher Scientific	1-Propylboronic acid, 98%	AAL1996503	98%	1 g, 5 g, 25 g
Sigma-Aldrich	Propylboronic acid	CIAH987F5844	98%	Varies
MedchemExpress	Propylboronic acid	HY-W007470	98.0%	25 g, 100 g
Oakwood Chemical	Propylboronic acid	092177	98%	1 g, 5 g, 25 g, 100 g

## Typical Physical and Chemical Properties:

Property	Value
CAS Number	17745-45-8
Molecular Formula	C <sub>3</sub> H <sub>9</sub> BO <sub>2</sub>
Molecular Weight	87.91 g/mol
Appearance	Colorless to white crystalline powder
Melting Point	105-108 °C[1]

## Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis, purification, and purity analysis of **1-propylboronic acid**. These protocols are based on established chemical literature for the synthesis and analysis of alkylboronic acids.

## Synthesis of 1-Propylboronic Acid via Grignard Reaction

The most common and efficient method for the synthesis of **1-propylboronic acid** is the reaction of a propylmagnesium halide (a Grignard reagent) with a trialkyl borate, followed by acidic hydrolysis.

Reaction Scheme:

Materials and Reagents:

- 1-Bromopropane
- Magnesium turnings
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Triisopropyl borate or trimethyl borate
- Anhydrous solvent (diethyl ether or THF)
- Hydrochloric acid (e.g., 2 M)
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line, nitrogen-filled glovebox)

Procedure:

- Preparation of the Grignard Reagent:
  - Under an inert atmosphere (nitrogen or argon), place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
  - Add a small crystal of iodine to activate the magnesium surface.

- Add a portion of anhydrous diethyl ether to cover the magnesium.
- Dissolve 1-bromopropane in anhydrous diethyl ether and add it to the dropping funnel.
- Add a small amount of the 1-bromopropane solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be required.
- Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent (propylmagnesium bromide).
- Borylation Reaction:
  - In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve triisopropyl borate in anhydrous diethyl ether.
  - Cool the triisopropyl borate solution to -78 °C using a dry ice/acetone bath.
  - Slowly add the freshly prepared propylmagnesium bromide solution to the cooled triisopropyl borate solution via a cannula or dropping funnel, maintaining the temperature below -60 °C.
  - After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Hydrolysis and Work-up:
  - Cool the reaction mixture in an ice bath and slowly quench it by adding 2 M hydrochloric acid with vigorous stirring. Continue adding acid until the aqueous layer is acidic (test with pH paper).
  - Transfer the mixture to a separatory funnel and separate the layers.
  - Extract the aqueous layer with diethyl ether (2-3 times).

- Combine the organic layers and wash them with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude **1-propylboronic acid**.

## Purification by Recrystallization

Crude **1-propylboronic acid** can be purified by recrystallization to remove unreacted starting materials and byproducts.

Materials and Reagents:

- Crude **1-propylboronic acid**
- Recrystallization solvent (e.g., a mixture of ethyl acetate and hexanes, or water)
- Standard recrystallization glassware (Erlenmeyer flask, hot plate, filtration apparatus)

Procedure:

- **Solvent Selection:** Determine a suitable solvent or solvent system in which the crude product has high solubility at elevated temperatures and low solubility at room temperature or below. A common technique is to use a binary solvent system, such as ethyl acetate and hexanes.
- **Dissolution:** Place the crude **1-propylboronic acid** in an Erlenmeyer flask and add a minimal amount of the more soluble solvent (e.g., ethyl acetate) to dissolve the solid with gentle heating.
- **Crystallization:** Once the solid is dissolved, slowly add the less soluble solvent (e.g., hexanes) dropwise until the solution becomes slightly cloudy (the point of saturation).
- **Cooling:** Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.
- **Isolation:** Collect the purified crystals by vacuum filtration using a Büchner funnel.

- Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.
- Drying: Dry the purified **1-propylboronic acid** crystals under vacuum.

## Purity Analysis

The purity of **1-propylboronic acid** is typically assessed using a combination of analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Instrumentation:

- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5  $\mu$ m)

Mobile Phase (Isocratic):

- A mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). The exact ratio should be optimized to achieve good separation. A typical starting point could be 30:70 (v/v) acetonitrile:water.

Procedure:

- Sample Preparation: Prepare a standard solution of **1-propylboronic acid** of known concentration (e.g., 1 mg/mL) in the mobile phase. Prepare a solution of the sample to be analyzed at a similar concentration.
- Chromatographic Conditions:
  - Flow rate: 1.0 mL/min
  - Injection volume: 10  $\mu$ L
  - Column temperature: 25  $^{\circ}$ C
  - UV detection wavelength: 210 nm

- Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the sample can be determined by comparing the peak area of the main component to the total area of all peaks (area percent method).

NMR spectroscopy is a powerful tool for confirming the structure of **1-propylboronic acid** and identifying any organic impurities.

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher)
- NMR tubes

Solvent:

- Deuterated chloroform ( $\text{CDCl}_3$ ) or deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ )

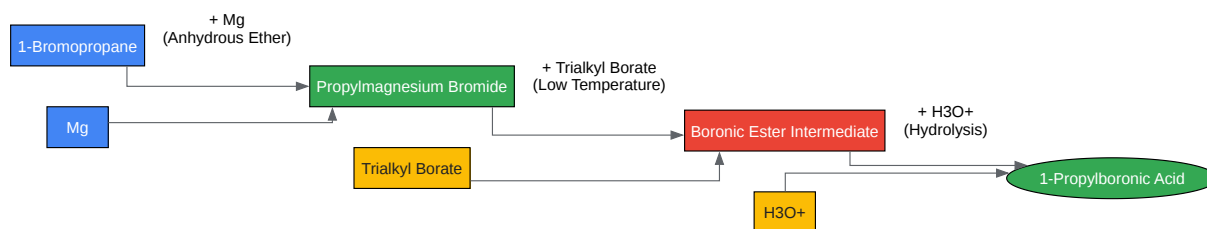
Procedure:

- Sample Preparation: Dissolve a small amount of the **1-propylboronic acid** sample in the chosen deuterated solvent.
- $^1\text{H}$  NMR Analysis:
  - Acquire the proton NMR spectrum.
  - Expected Chemical Shifts (in  $\text{CDCl}_3$ ):
    - ~0.9 ppm (triplet, 3H,  $-\text{CH}_3$ )
    - ~1.4 ppm (sextet, 2H,  $-\text{CH}_2-\text{CH}_3$ )
    - ~0.8 ppm (triplet, 2H,  $-\text{B}-\text{CH}_2-$ )
    - A broad singlet for the  $-\text{B}(\text{OH})_2$  protons, which may be exchangeable with residual water in the solvent.
- $^{13}\text{C}$  NMR Analysis:

- Acquire the carbon-13 NMR spectrum.
- Expected Chemical Shifts (in  $\text{CDCl}_3$ ):
  - ~17 ppm ( $-\text{CH}_3$ )
  - ~18 ppm ( $-\text{CH}_2-\text{CH}_3$ )
  - The carbon attached to boron ( $-\text{B}-\text{CH}_2-$ ) may be broad or not observed due to quadrupolar relaxation.

## Visualizations

### Synthesis Pathway of 1-Propylboronic Acid

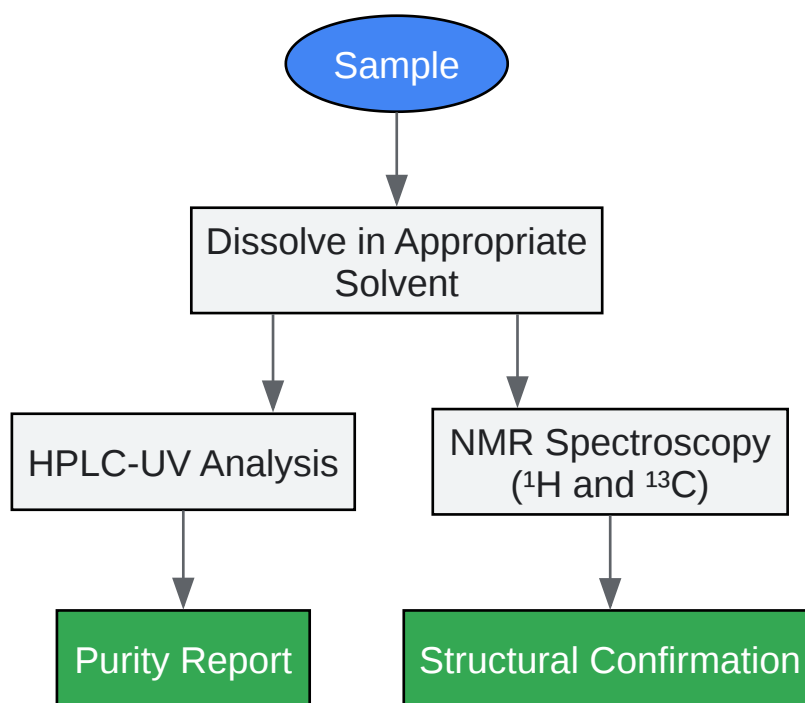


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Caption: Synthesis of **1-Propylboronic Acid** via Grignard Reaction.

### Experimental Workflow for Purity Analysis





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Caption: Workflow for the Purity Analysis of **1-Propylboronic Acid**.

## Conclusion

**1-Propylboronic acid** is a commercially accessible and highly valuable reagent for synthetic and medicinal chemistry. Understanding its commercial landscape, typical purity, and the methodologies for its synthesis, purification, and analysis is crucial for its effective application in research and development. The protocols and data presented in this guide offer a comprehensive resource for scientists and professionals working with this important building block.

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## References

- 1. Propylboronic acid | 17745-45-8 [sigmaaldrich.com]
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